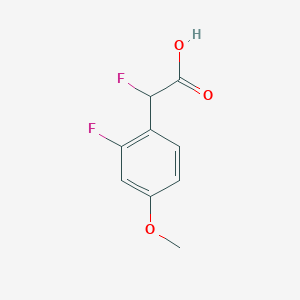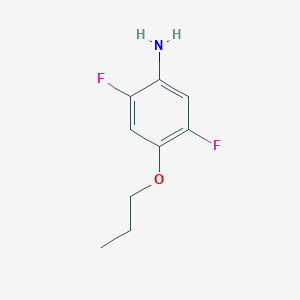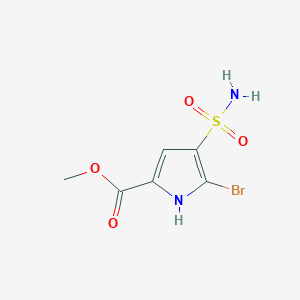
(3R)-3-amino-3-(3-methylthiophen-2-yl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R)-3-amino-3-(3-methylthiophen-2-yl)propan-1-ol is an organic compound that features a thiophene ring substituted with a methyl group and an amino alcohol side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-amino-3-(3-methylthiophen-2-yl)propan-1-ol typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with sulfur.
Methylation: The thiophene ring is then methylated using a methylating agent such as methyl iodide in the presence of a base like potassium carbonate.
Amino Alcohol Side Chain Introduction: The final step involves the addition of the amino alcohol side chain. This can be achieved through a nucleophilic substitution reaction where a suitable precursor, such as an epoxide, reacts with an amine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the amino group, converting it to an amine or even further to a hydrocarbon.
Substitution: The compound can participate in substitution reactions, especially at the amino group, where it can form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like acyl chlorides or anhydrides can be used for acylation reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and hydrocarbons.
Substitution: Amides and other derivatives.
Aplicaciones Científicas De Investigación
(3R)-3-amino-3-(3-methylthiophen-2-yl)propan-1-ol has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a ligand in biochemical studies.
Industry: It can be used in the production of materials with specific electronic properties.
Mecanismo De Acción
The mechanism of action of (3R)-3-amino-3-(3-methylthiophen-2-yl)propan-1-ol depends on its application. In medicinal chemistry, it may interact with specific receptors or enzymes, modulating their activity. The thiophene ring can engage in π-π interactions, while the amino alcohol side chain can form hydrogen bonds, contributing to its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
(3R)-3-amino-3-(2-thienyl)propan-1-ol: Similar structure but lacks the methyl group on the thiophene ring.
(3R)-3-amino-3-(3-methylphenyl)propan-1-ol: Similar structure but with a phenyl ring instead of a thiophene ring.
Uniqueness
The presence of the methyl group on the thiophene ring in (3R)-3-amino-3-(3-methylthiophen-2-yl)propan-1-ol can influence its electronic properties and reactivity, making it unique compared to its analogs. This structural feature can affect its binding interactions and overall stability in various applications.
Propiedades
Fórmula molecular |
C8H13NOS |
|---|---|
Peso molecular |
171.26 g/mol |
Nombre IUPAC |
(3R)-3-amino-3-(3-methylthiophen-2-yl)propan-1-ol |
InChI |
InChI=1S/C8H13NOS/c1-6-3-5-11-8(6)7(9)2-4-10/h3,5,7,10H,2,4,9H2,1H3/t7-/m1/s1 |
Clave InChI |
WIRLDGKQEBXDOF-SSDOTTSWSA-N |
SMILES isomérico |
CC1=C(SC=C1)[C@@H](CCO)N |
SMILES canónico |
CC1=C(SC=C1)C(CCO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


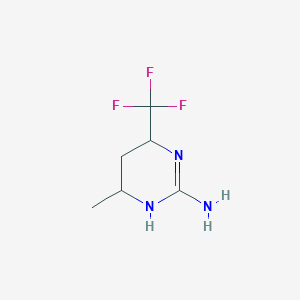
![7-Acetylspiro[4.5]decan-6-one](/img/structure/B13068852.png)
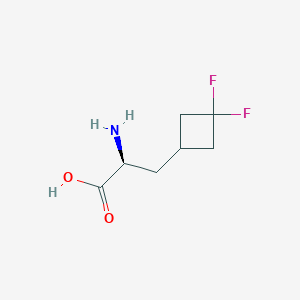


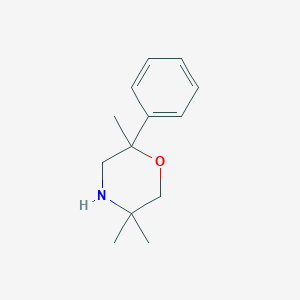
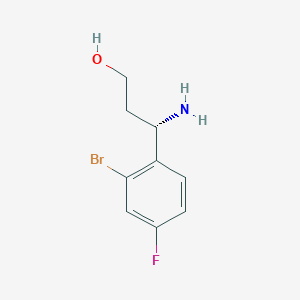
![2-Methyl-2-[3-(methylsulfanyl)phenyl]propanoic acid](/img/structure/B13068883.png)
![N-(2-(2,6,7,8-tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethyl)isobutyramide](/img/structure/B13068892.png)
![2-Ethyl-7-hydroxy-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B13068897.png)
